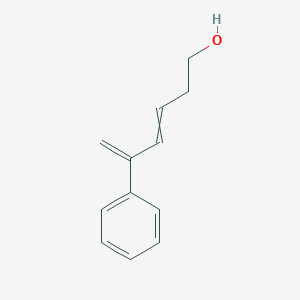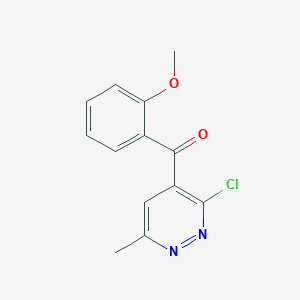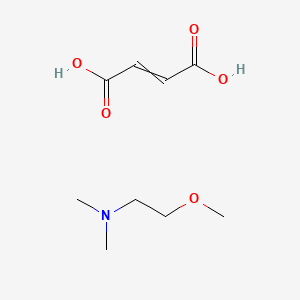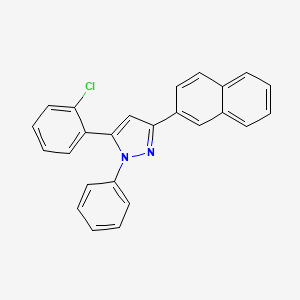
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 2-chlorophenyl group at the 5-position, a 2-naphthalenyl group at the 3-position, and a phenyl group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- can be achieved through various methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole in good yields .
Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance .
Industrial Production Methods
Industrial production of pyrazoles often involves the use of metal-catalyzed reactions. For example, a palladium-catalyzed coupling of aryl triflates with pyrazole derivatives can provide N-arylpyrazoles in very good yields . Additionally, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with arylhydrazines can produce pyrazoles with high selectivity and wide substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into corresponding hydrazines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding hydrazines.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Applications De Recherche Scientifique
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of fluorescent probes and organic nonlinear optical materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar structure but with a fluorine atom instead of chlorine.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: Another heterocyclic compound with different substituents.
Uniqueness
1H-Pyrazole, 5-(2-chlorophenyl)-3-(2-naphthalenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 2-chlorophenyl group, a 2-naphthalenyl group, and a phenyl group makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
681293-67-4 |
|---|---|
Formule moléculaire |
C25H17ClN2 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-3-naphthalen-2-yl-1-phenylpyrazole |
InChI |
InChI=1S/C25H17ClN2/c26-23-13-7-6-12-22(23)25-17-24(27-28(25)21-10-2-1-3-11-21)20-15-14-18-8-4-5-9-19(18)16-20/h1-17H |
Clé InChI |
VSXODGKCVKGXQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)


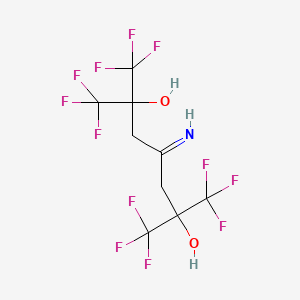
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
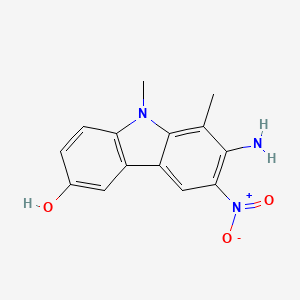
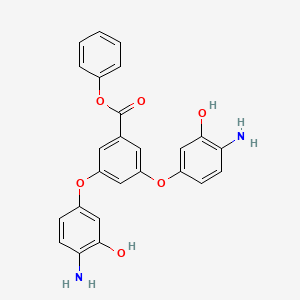
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
